6-Chloro-2-hydroxynicotinic acid
Overview
Description
6-Chloro-2-hydroxynicotinic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It is a derivative of nicotinic acid and has a molecular formula of C6H4ClNO3 .
Synthesis Analysis
The synthesis of 6-Chloro-2-hydroxynicotinic acid involves several steps, including amination, acidification, crystallization, and reflux reaction . The process starts with the amination of the precursor, followed by acidification with hydrochloric acid. The solution is then crystallized and the resulting solid is vacuum dried to obtain 6-hydroxynicotinic acid. This compound is then dissolved in anhydrous methanol and refluxed to purify it. The purified 6-hydroxynicotinic acid is then reacted with phosphorus oxychloride in the presence of triethylamine to yield 6-Chloro-2-hydroxynicotinic acid .Molecular Structure Analysis
The molecular structure of 6-Chloro-2-hydroxynicotinic acid consists of a total of 15 bonds, including 11 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
6-Chloro-2-hydroxynicotinic acid has a molecular weight of 173.55400 and a density of 1.62 . The compound is solid at room temperature . The solubility of 6-Chloro-2-hydroxynicotinic acid in various solvents is not well-documented, but it’s known that the solubility of similar compounds can be influenced by factors such as the solvent’s polarity and ability to form hydrogen bonds .Scientific Research Applications
Crystallization Studies
6-Chloro-2-hydroxynicotinic acid can be used in crystallization studies to understand the pH-dependent behavior of organic compounds. Research has shown that hydroxynicotinic acids crystallize in various forms depending on the pH, which can be crucial for designing drugs and other materials with desired physical properties .
Solubility Analysis
This compound’s solubility data can be valuable for pharmaceutical development, where solubility plays a key role in drug formulation and bioavailability. Systematic studies of hydroxynicotinic acids can help predict solubility patterns and optimize drug design .
Structural Analysis
The molecular structure of 6-Chloro-2-hydroxynicotinic acid can be analyzed in both saturated solutions and crystalline solids, providing insights into the relationship between solute structure and its physical form. This is essential for understanding how modifications in molecular structure affect material properties .
Optical and Electronic Microscopy
The compound’s behavior under different microscopic techniques can reveal details about its microstructure, which is important for material science applications, such as developing new materials with specific microstructural characteristics .
Safety And Hazards
Future Directions
The future directions for the study of 6-Chloro-2-hydroxynicotinic acid could involve further investigation of its solubility in various solvents, as well as its potential applications in pharmaceuticals and other industries . More research is also needed to fully understand the molecular mechanisms behind the formation of crystals of this compound .
properties
IUPAC Name |
6-chloro-2-oxo-1H-pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-4-2-1-3(6(10)11)5(9)8-4/h1-2H,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXITPCEBVXBDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596851 | |
Record name | 6-Chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-hydroxynicotinic acid | |
CAS RN |
38076-76-5 | |
Record name | 6-Chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.